Methyl trimethylsilyl acetylphosphonate
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Overview
Description
Methyl trimethylsilyl acetylphosphonate is an organophosphorus compound that features a trimethylsilyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trimethylsilyl acetylphosphonate can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with a phosphonate ester in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl trimethylsilyl acetylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Methyl trimethylsilyl acetylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of methyl trimethylsilyl acetylphosphonate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The phosphonate moiety can participate in nucleophilic substitution and other reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trimethylsilyl-substituted phosphonates and phosphine derivatives. Examples include trimethylsilyl methylphosphonate and trimethylsilyl ethylphosphonate .
Uniqueness
Methyl trimethylsilyl acetylphosphonate is unique due to its specific combination of a trimethylsilyl group and an acetylphosphonate moiety. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
69310-51-6 |
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Molecular Formula |
C6H15O4PSi |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-[methoxy(trimethylsilyloxy)phosphoryl]ethanone |
InChI |
InChI=1S/C6H15O4PSi/c1-6(7)11(8,9-2)10-12(3,4)5/h1-5H3 |
InChI Key |
KKQIEKJBLZCYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(OC)O[Si](C)(C)C |
Origin of Product |
United States |
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